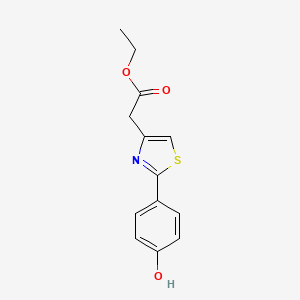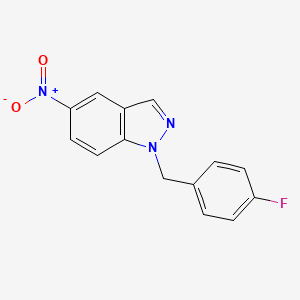
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2: is a synthetic peptide composed of nine amino acids. This compound is a modified fragment of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The unique sequence and modifications of this compound make it a potent antagonist of substance P, which has significant implications in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 has several scientific research applications, including:
Mecanismo De Acción
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 exerts its effects by acting as an antagonist of substance P. It binds to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P, thereby blocking the receptor’s activation and subsequent signaling pathways . This inhibition can reduce pain perception and inflammation, making it a valuable tool in pain management and inflammatory disease research .
Comparación Con Compuestos Similares
D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2: Another substance P antagonist with a similar sequence but different amino acid composition.
D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2: A closely related peptide with methionine instead of norleucine.
Uniqueness: D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Nle-NH2 is unique due to its specific sequence and modifications, which confer high potency and selectivity as a substance P antagonist . Its ability to effectively block NK1 receptor activation distinguishes it from other similar compounds .
Propiedades
Número CAS |
89430-34-2 |
|---|---|
Fórmula molecular |
C58H77N13O10 |
Peso molecular |
1116.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C58H77N13O10/c1-4-5-18-41(51(61)74)65-55(78)45(27-33(2)3)68-57(80)48(30-36-32-64-40-20-12-10-17-38(36)40)71-56(79)46(28-34-14-7-6-8-15-34)69-58(81)47(29-35-31-63-39-19-11-9-16-37(35)39)70-54(77)44(23-25-50(60)73)67-53(76)43(22-24-49(59)72)66-52(75)42-21-13-26-62-42/h6-12,14-17,19-20,31-33,41-48,62-64H,4-5,13,18,21-30H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,74)(H,65,78)(H,66,75)(H,67,76)(H,68,80)(H,69,81)(H,70,77)(H,71,79)/t41-,42+,43-,44-,45-,46-,47+,48+/m0/s1 |
Clave InChI |
OFDJVNRFKDPBKR-VDUJBJPSSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
SMILES isomérico |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]6CCCN6 |
SMILES canónico |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6 |
Secuencia |
PQQWFWLX |
Sinónimos |
4-Pro-7,9-Trp-11-Nle-substance P (4-11) 4-prolyl-7,9-tryptophyl-11-norleucine-substance P (4-11) PTTNL-SP(4-11) substance P (4-11), Pro(4)-Trp(7,9)-Nle(11)- substance P (4-11), prolyl (4)-tryptophyl(7,9)-norleucine(11)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)


![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)





![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)


